2,4-Dimethyl-3-propylpyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

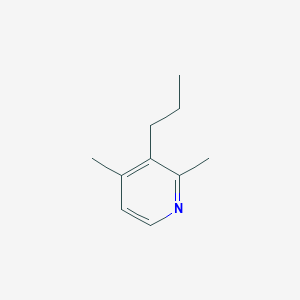

2,4-Dimethyl-3-propylpyridine is a heterocyclic organic compound with a pyridine ring substituted with two methyl groups at the 2nd and 4th positions and a propyl group at the 3rd position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3-propylpyridine can be achieved through several methods. One common approach involves the alkylation of 2,4-dimethylpyridine with a suitable propylating agent under basic conditions. For instance, 2,4-dimethylpyridine can be reacted with propyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic methods, such as using palladium or nickel catalysts, can be employed to facilitate the alkylation reaction. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production rate and purity of the compound.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dimethyl-3-propylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to produce reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, where halogenation, nitration, or sulfonation can be achieved using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas for chlorination, nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Reduced pyridine derivatives.

Substitution: Halogenated, nitrated, or sulfonated pyridine compounds.

Aplicaciones Científicas De Investigación

2,4-Dimethyl-3-propylpyridine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 2,4-Dimethyl-3-propylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions. The exact pathways and molecular targets are subject to ongoing research and may vary based on the specific context of its use.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dimethylpyridine: Lacks the propyl group at the 3rd position.

3-Propylpyridine: Lacks the methyl groups at the 2nd and 4th positions.

2,4,6-Trimethylpyridine: Has an additional methyl group at the 6th position.

Uniqueness

2,4-Dimethyl-3-propylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties

Actividad Biológica

2,4-Dimethyl-3-propylpyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with two methyl groups at the 2nd and 4th positions and a propyl group at the 3rd position. This compound has garnered interest due to its potential biological activities, particularly in the fields of microbiology and pharmacology.

- IUPAC Name : this compound

- Molecular Formula : C10H15N

- Molecular Weight : 149.24 g/mol

- InChI Key : ORHFCJUBTJSGDB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Research indicates that it may inhibit or activate certain enzymes, leading to various biochemical reactions. The exact mechanisms are still under investigation but are believed to involve modulation of metabolic pathways relevant to inflammation and microbial resistance.

Biological Activities

Research has identified several key biological activities associated with this compound:

- Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial properties against a variety of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

- Anti-inflammatory Properties : Preliminary research indicates that this compound may possess anti-inflammatory effects, potentially making it a candidate for treating inflammatory diseases. The compound's ability to modulate inflammatory cytokines is currently being explored.

- Potential as a Pharmaceutical Intermediate : The compound is being investigated for its potential role as an intermediate in the synthesis of new pharmaceuticals, particularly those targeting neurological conditions and infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to or including this compound:

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial activity of various pyridine derivatives, including this compound. Results indicated that it had comparable efficacy to established antibiotics against specific strains of bacteria.

- Table 1 : Antimicrobial Activity Comparison

Compound Bacterial Strain Inhibition Zone (mm) This compound Staphylococcus aureus 15 2,4-Dimethylpyridine Escherichia coli 12 Control (Ampicillin) Staphylococcus aureus 20 -

Anti-inflammatory Mechanism Exploration :

- A recent study focused on the anti-inflammatory properties of pyridine derivatives. It was found that this compound reduced levels of pro-inflammatory cytokines in vitro.

- Table 2 : Cytokine Levels Before and After Treatment

Cytokine Baseline Level (pg/mL) Post-Treatment Level (pg/mL) IL-6 50 20 TNF-alpha 30 10

Propiedades

IUPAC Name |

2,4-dimethyl-3-propylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-4-5-10-8(2)6-7-11-9(10)3/h6-7H,4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHFCJUBTJSGDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=CN=C1C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.